molecular formula C10H15N5O2 B8087945 2-butoxy-8-methoxy-9h-purin-6-amine

2-butoxy-8-methoxy-9h-purin-6-amine

Cat. No.: B8087945
M. Wt: 237.26 g/mol
InChI Key: SHKVHAAEKHGXSM-UHFFFAOYSA-N
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Description

2-butoxy-8-methoxy-9h-purin-6-amine is a purine derivative with unique structural features. It contains both butyloxy and methyloxy functional groups attached to the purine ring, making it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-8-methoxy-9h-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with butanol and methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine with butyloxy and methyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to introduce the butyloxy and methyloxy groups efficiently, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

2-butoxy-8-methoxy-9h-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The butyloxy and methyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Formation of new purine derivatives with different functional groups.

Scientific Research Applications

2-butoxy-8-methoxy-9h-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-butoxy-8-methoxy-9h-purin-6-amine involves its interaction with specific molecular targets. It can bind to nucleic acids, affecting their structure and function. Additionally, it may inhibit certain enzymes involved in DNA replication and repair, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2-(Butyloxy)-9H-purin-6-amine: Lacks the methyloxy group, which may affect its reactivity and biological activity.

    8-(Methyloxy)-9H-purin-6-amine: Lacks the butyloxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-butoxy-8-methoxy-9h-purin-6-amine is unique due to the presence of both butyloxy and methyloxy groups, which can modulate its chemical and biological properties. This dual substitution pattern can enhance its solubility, reactivity, and potential therapeutic applications .

Properties

IUPAC Name

2-butoxy-8-methoxy-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-3-4-5-17-10-13-7(11)6-8(15-10)14-9(12-6)16-2/h3-5H2,1-2H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKVHAAEKHGXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N=C(N2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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